1-(aminomethyl)-3,3,5,5-tetramethylcyclohexan-1-ol hydrochloride
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Overview
Description
1-(Aminomethyl)-3,3,5,5-tetramethylcyclohexan-1-ol hydrochloride is a chemical compound with a unique structure characterized by a cyclohexane ring substituted with an aminomethyl group and four methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(aminomethyl)-3,3,5,5-tetramethylcyclohexan-1-ol hydrochloride typically involves the reaction of 3,3,5,5-tetramethylcyclohexanone with formaldehyde and ammonia, followed by reduction. The reaction conditions often include the use of a solvent such as methanol and a reducing agent like sodium borohydride .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow reactors and advanced purification techniques to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(Aminomethyl)-3,3,5,5-tetramethylcyclohexan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the aminomethyl group.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like thionyl chloride can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
1-(Aminomethyl)-3,3,5,5-tetramethylcyclohexan-1-ol hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(aminomethyl)-3,3,5,5-tetramethylcyclohexan-1-ol hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their function and activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
1-(Aminomethyl)cyclohexanol: A simpler analog with similar functional groups but lacking the additional methyl groups.
3,3,5,5-Tetramethylcyclohexanol: A related compound without the aminomethyl group.
Uniqueness: 1-(Aminomethyl)-3,3,5,5-tetramethylcyclohexan-1-ol hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both the aminomethyl group and the tetramethyl-substituted cyclohexane ring makes it a versatile compound for various applications.
Properties
CAS No. |
2770359-01-6 |
---|---|
Molecular Formula |
C11H24ClNO |
Molecular Weight |
221.8 |
Purity |
95 |
Origin of Product |
United States |
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